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Dual-Target Inhibition for Hyperuricemia Treatment

Digallic acid has been identified as a potent dual inhibitor of Xanthine Oxidase (XOD) and Urate

Transporter 1 (URAT1), making it a promising candidate for treating hyperuricemia (high uric acid in the

blood) [1].

Mechanism of Action: It simultaneously reduces the production of uric acid by inhibiting liver XOD

and promotes its excretion by blocking renal URAT1, which is responsible for uric acid reabsorption
[1].

Molecular Docking: The carboxyl (COOH) group of digallic acid forms key ionic bonds with R880 of
XOD and R477 of URAT1, which are critical for its dual inhibitory activity [1].

In Vivo Efficacy: Animal studies confirm that digallic acid effectively reduces serum urate levels and
increases uric acid excretion in urine. It also showed a favorable safety profile with no signs of kidney

injury, a common concern with selective URAT1 inhibitors [1].

The following diagram illustrates the dual-mechanism of digallic acid in the management of hyperuricemia:
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Potent Antibacterial Activity via DNA Gyrase Inhibition

Digallic acid is a effective inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes

for bacterial DNA replication [2].

Mechanism: It acts as a competitive inhibitor of the ATPase activity of DNA gyrase, binding to the

ATP-binding site in the GyrB subunit to prevent ATP binding, with a calculated Ki of 347 nM [2].
Spectrum and Potency: Digallic acid inhibits E. coli DNA gyrase with an IC₅₀ of approximately 2
µM. It also inhibits E. coli topoisomerase IV (IC₅₀ ~8 µM) [2].
Comparison to Gallic Acid: The activity is specific to the digallic structure; its monomer, gallic acid,

shows no inhibition of DNA gyrase up to 500 µM [2].
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Induction of Apoptosis in Cancer Cells

Digallic acid exhibits anti-proliferative and pro-apoptotic activities, suggesting potential as a cancer-

preventive agent [3].

Experimental Evidence: In human lymphoblastoid TK6 cells, digallic acid inhibited cell proliferation

and induced programmed cell death [3].
Pathway Activated: The compound triggers the extrinsic apoptotic pathway, characterized by the

activation of caspase-8, followed by the executioner caspase-3. This was confirmed by DNA
fragmentation and PARP cleavage [3].

The diagram below outlines the apoptotic pathway induced by digallic acid:
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Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are summaries of the experimental

methodologies from the literature.

Protocol 1: In Vitro Assessment of XOD and URAT1 Inhibition [1]

Protocol Step Detailed Description

1. XOD
Inhibition
Assay

XOD activity measured by monitoring uric acid formation from xanthine. Test

compound (digallic acid) pre-incubated with XOD, reaction initiated with xanthine.
Absorbance increase at 295 nm measured. IC₅₀ calculated from concentration-

response curve.

| 2. Cell-based URAT1 Inhibition | Cell Model: HEK293 cells stably expressing hURAT1. Uptake Assay:

Cells incubated with ¹⁴C-uric acid with/without inhibitor. Reaction stopped with cold PBS, cells lysed,

radioactivity measured by scintillation counting. IC₅₀ determined. | | 3. Molecular Docking | Structures of

XOD and URAT1 prepared from PDB or homology model. Digallic acid structure optimized, docked into

binding sites using software (e.g., SYBYL). Key interactions (e.g., with XOD R880, URAT1 R477)

analyzed. | | 4. In Vivo Efficacy (Hyperuricemia Model) | Animal Model: KM mice with hyperuricemia

induced by potassium oxonate. Dosing: Test compounds administered intragastrically. Sampling: Serum and

urine collected to measure uric acid, creatinine, blood urea nitrogen (BUN) levels. Kidney tissue

histopathology examined. |

Protocol 2: DNA Gyrase Inhibition and Antibacterial Assay [2]

Protocol Step Detailed Description

| 1. DNA Gyrase Supercoiling Assay (Gel-based) | Reaction: Relaxed pNO1 plasmid incubated with E.

coli DNA gyrase, ATP, and test compound. Analysis: Reaction products run on tris-borate-EDTA agarose

gel, stained with ethidium bromide. IC₅₀ is concentration causing 50% inhibition of supercoiled product
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formation. | | 2. ATPase Activity Kinetics | Assay: ATPase activity of GyrB subunit measured using

colorimetric/malonachite green method, detecting inorganic phosphate release. Kinetics: Reaction rates

measured at varying ATP concentrations with/without inhibitor. Data fitted to Michaelis-Menten equation,

Lineweaver-Burk plot used to determine inhibition mode (competitive) and Ki. | | 3. Topoisomerase IV

Inhibition Assay | Relaxation Assay: Supercoiled plasmid incubated with E. coli topoisomerase IV and test

compound. Products analyzed by agarose gel electrophoresis to determine IC₅₀. | | 4. Antimicrobial

Susceptibility Testing | Method: Broth microdilution method per CLSI guidelines. Strains: Tested against

Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Output: Minimum Inhibitory

Concentration (MIC) determined. |

Protocol 3: Assessing Apoptosis Induction [3]

Protocol Step Detailed Description

| 1. Cell Proliferation (MTT) Assay | Cell Line: Human lymphoblastoid TK6 cells. Procedure: Cells

treated with compound (10-200 μg/mL) for 48h. MTT reagent added, formazan crystals dissolved in DMSO.

Absorbance measured at 540 nm. % Viability and IC₅₀ calculated. | | 2. DNA Fragmentation Analysis |

Treatment: TK6 cells treated with DGA (2.5-10 μg/mL) for 24-48h. DNA Extraction: Cells lysed, DNA

extracted with phenol-chloroform. Visualization: DNA run on 1.5% agarose gel, visualized with UV after

ethidium bromide staining. Apoptosis indicated by DNA laddering. | | 3. Western Blot (PARP Cleavage) |

Sample Prep: Treated cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane.

Detection: Membrane probed with anti-PARP antibody. Cleaved PARP fragment (89 kDa) indicates caspase-

3 activation and apoptosis. | | 4. Caspase Activity Assay | Principle: Colorimetric assay using caspase-

specific substrates (pNA-conjugated). Execution: Cell lysates from treated cells incubated with substrates

for caspase-8 or caspase-3. Cleavage releases pNA, measured at 405 nm. Increased absorbance indicates

caspase activation. |

Metabolism, Safety, and Research Considerations

Metabolism and Metabolite Activity: Digallic acid is a substrate for the enzyme tannase, which
hydrolyzes it to produce gallic acid [4]. Interestingly, gallic acid itself is a potent XOD inhibitor,
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suggesting that some of the in vivo activity of digallic acid may be mediated by its metabolite [1].

Safety Profile: Preliminary animal studies on digallic acid and its metabolite gallic acid indicate that
they exhibit characteristic safety profiles and renal protective effects associated with natural

products, showing advantages over some chemical drugs [1]. Gallic acid is generally considered to
have low toxicity [5] [6].

Research Gaps and Future Directions: While the dual-inhibition of XOD/URAT1 is promising, its in
vivo efficacy and long-term safety require further validation. For its antibacterial application, improving

potency and pharmacokinetics through structural derivatization is a key future step [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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